molecular formula C16H17N3O B14449303 N-Butyl-9H-beta-carboline-3-carboxamide CAS No. 78538-83-7

N-Butyl-9H-beta-carboline-3-carboxamide

Cat. No.: B14449303
CAS No.: 78538-83-7
M. Wt: 267.33 g/mol
InChI Key: YFEBMDGSJWRKGH-UHFFFAOYSA-N
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Description

N-Butyl-9H-beta-carboline-3-carboxamide is a synthetic organic compound belonging to the beta-carboline class of alkaloids. Beta-carbolines are known for their diverse biological activities, including neuroprotective, antiparasitic, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of parasitic infections such as leishmaniasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-9H-beta-carboline-3-carboxamide typically involves the reaction of beta-carboline-3-carboxylic acid with butylamine under specific conditions. The process can be summarized as follows:

    Starting Material: Beta-carboline-3-carboxylic acid.

    Reagent: Butylamine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent (e.g., dichloromethane).

    Procedure: The beta-carboline-3-carboxylic acid is dissolved in the solvent, followed by the addition of DCC and DMAP. Butylamine is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-butyl-9H-beta-carboline-3-carboxamide is a beta-carboline alkaloid derivative with a variety of applications, especially in the pharmaceutical field . Research indicates its potential in treating diseases like leishmaniasis and neurological disorders, as well as its antitumor activity .

Scientific Research Applications

Antileishmanial Activity:

  • N-butyl-[1-(4-methoxy)phenyl-9H-β-carboline] has shown antileishmanial activity in vitro, suggesting it can prevent cytokinesis without affecting cell structure duplication . Leishmaniasis affects around 12 million people worldwide, and current treatments have drawbacks such as toxicity and high costs, making the development of new treatments important .
  • Other beta-carboline derivatives have also demonstrated antileishmanial activity. For example, N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide showed significant activity against promastigote and axenic amastigote forms of L. amazonensis .

Treatment for Neurodegenerative Diseases:

  • Beta-carboline alkaloids may be developed into medicines that can slow down the effects of Alzheimer’s disease, Down's syndrome, and Parkinson's disease . These alkaloids can suppress DYRK1A protein activity, which is linked to Protein tau phosphorylation .
  • Experiments have shown that beta-carboline alkaloid derivatives have better inhibition of Tau protein phosphorylation . These derivatives may be applicable for treating neurodegenerative diseases .

Antitumor Activity:

  • Various β-carboline derivatives have been designed and synthesized for their antitumor activity . Many of these compounds show lower antitumor activity because of poor water solubility .
  • Some compounds, like 8q , have shown significant antitumor activity against K562, PC-3, and T47D cell lines . Compound 8z also displayed antitumor activities against multiple cancer cell lines and showed a positive effect on angiogenesis .

Other Activities:

  • Beta-carbolines have demonstrated antiviral activities and parasiticidal effects, mainly against T. cruzi .
  • N-[3H]butyl-beta-carboline-3-carboxylate binds preferentially to subtype 1 of central benzodiazepine receptors .

Mechanism of Action

The mechanism of action of N-Butyl-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Antiparasitic Activity: The compound disrupts the cytokinesis process in Leishmania species, leading to cell death.

    Neuroprotective Effects: The compound may exert its neuroprotective effects by modulating neurotransmitter systems and enhancing the expression of neurotrophic factors.

Comparison with Similar Compounds

N-Butyl-9H-beta-carboline-3-carboxamide can be compared with other beta-carboline derivatives to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: Unlike other beta-carboline derivatives, this compound has shown specific antiparasitic activity against Leishmania species, making it a potential candidate for antileishmanial drug development.

Properties

CAS No.

78538-83-7

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-butyl-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C16H17N3O/c1-2-3-8-17-16(20)14-9-12-11-6-4-5-7-13(11)19-15(12)10-18-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,20)

InChI Key

YFEBMDGSJWRKGH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

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